Cas no 2227854-11-5 ((1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol)

(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol
- 2227854-11-5
- SCHEMBL7151603
- EN300-1978721
-
- インチ: 1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
- InChIKey: SWDAVNPCXAGELD-QMMMGPOBSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)[C@H](CN)O)Cl
計算された属性
- せいみつぶんしりょう: 205.0061193g/mol
- どういたいしつりょう: 205.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.2Ų
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978721-0.25g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1978721-2.5g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1978721-5g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1978721-5.0g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1978721-0.5g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1978721-10.0g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1978721-10g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1978721-0.05g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1978721-1.0g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1978721-0.1g |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol |
2227854-11-5 | 0.1g |
$930.0 | 2023-09-16 |
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-olに関する追加情報
Introduction to (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS No. 2227854-11-5)
(1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol, with the CAS number 2227854-11-5, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chiral center at the (1R) configuration and the substitution pattern on the aromatic ring contribute to its distinct chemical behavior and reactivity.
The compound belongs to a class of molecules that exhibit promising biological activity. Its structure, featuring an amino group and a dichlorophenyl moiety, suggests potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for the development of novel therapeutic agents. Recent studies have highlighted the importance of such compounds in addressing various medical conditions, including neurological disorders and inflammatory diseases.
In the realm of drug discovery, (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol has been investigated for its potential as a lead compound. The dichlorophenyl group enhances lipophilicity, which is often a desirable property for oral bioavailability. Additionally, the chiral center allows for stereochemical control, which can be critical in determining the efficacy and safety of a drug candidate.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. These methods allow researchers to predict binding affinities and metabolic stability with high accuracy. This has accelerated the process of identifying promising candidates for further development. The integration of machine learning algorithms has further enhanced the precision of these predictions, making it possible to tailor molecular structures for specific biological targets.
The synthesis of (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol involves multi-step organic reactions that require careful optimization. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired enantiomeric purity. Recent innovations in asymmetric synthesis have made it possible to produce such compounds with high yields and selectivity. These advancements have not only improved the efficiency of synthesis but also reduced costs associated with producing enantiomerically pure compounds.
Biological activity studies have shown that (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol exhibits interesting properties when tested against various biological models. For instance, preliminary data suggest that it may interact with enzymes involved in inflammation pathways. This has opened up possibilities for its use in developing anti-inflammatory therapies. Furthermore, its structural features make it a candidate for further exploration in treating neurological disorders, where precise molecular interactions are crucial.
The pharmacokinetic properties of (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is essential for determining its therapeutic potential. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study these properties in detail. These studies provide valuable insights into the compound's behavior within biological systems.
Future research directions include exploring derivatives of (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol to enhance its pharmacological profile. By modifying specific functional groups or introducing new ones, researchers aim to improve its efficacy and reduce potential side effects. The use of high-throughput screening technologies will facilitate the identification of these derivatives with desirable properties.
The impact of (1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol on drug discovery is significant. Its unique structure and promising biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is likely to play an increasingly important role in pharmaceutical development.
2227854-11-5 ((1R)-2-amino-1-(3,5-dichlorophenyl)ethan-1-ol) 関連製品
- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)
- 2377610-03-0(1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)
- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 5507-44-8(Diethoxymethylvinylsilane)